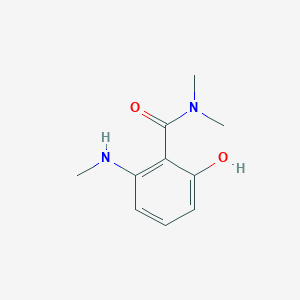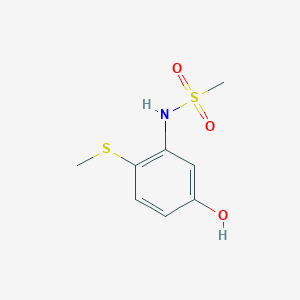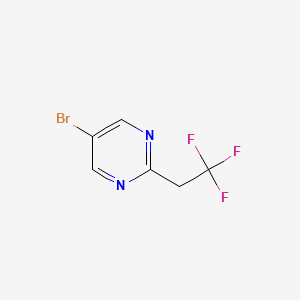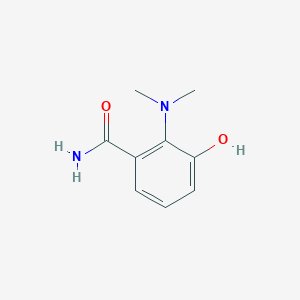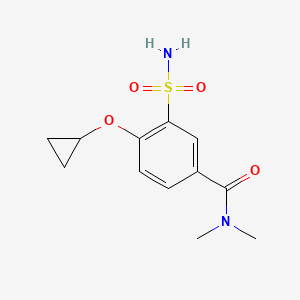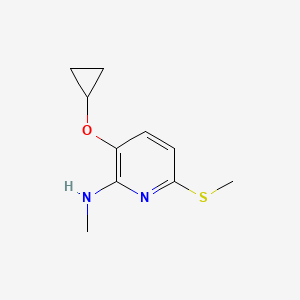
3-Cyclopropoxy-N-methyl-6-(methylthio)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C10H14N2OS It features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methyl group at the nitrogen atom, and a methylsulfanyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group on the pyridine ring.
Methylation of the Nitrogen Atom: The nitrogen atom can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and an appropriate leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Cyclopropyl alcohol, methyl iodide, dimethyl sulfate, methylthiol, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine has several scientific research applications, including:
作用機序
The mechanism of action of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-N-methylpyridin-2-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
6-Methylsulfanyl-3-pyridinamine: Lacks the cyclopropoxy group, which may influence its physical properties and applications.
Uniqueness
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-6-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-10-8(13-7-3-4-7)5-6-9(12-10)14-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
VGAKCAKYXVTWHH-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=N1)SC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










